molecular formula C16H19NO2 B3119011 Ethyl 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate CAS No. 245429-72-5

Ethyl 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate

Cat. No.: B3119011
CAS No.: 245429-72-5
M. Wt: 257.33 g/mol
InChI Key: QTORYUWTNCMODY-UHFFFAOYSA-N
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Description

Ethyl 2-benzyl-2-azabicyclo[221]hept-5-ene-3-carboxylate is a bicyclic compound with a unique structure that includes a nitrogen atom within the bicyclic framework

Mechanism of Action

Mode of Action

The compound undergoes a series of reactions when it interacts with its targets. The reaction of ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate with aroyl chloride and the subsequent hydrolysis of the ester group provided 2-aroyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid derivatives . These derivatives underwent a stereospecific rearrangement giving 4-aroylamino-2-oxabicyclo[3.3.0]oct-7-en-3-ones by treatment with trifluoroacetic acid .

Biochemical Pathways

The compound is known to undergo a series of chemical reactions, including a stereospecific rearrangement . This suggests that it may interact with various biochemical pathways, potentially affecting their downstream effects.

Result of Action

The compound is known to undergo a series of chemical reactions, including a stereospecific rearrangement . This suggests that it may have various molecular and cellular effects.

Action Environment

The environment can influence the action, efficacy, and stability of Ethyl 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate. For instance, the compound undergoes a stereospecific rearrangement under acidic conditions This suggests that the pH of the environment could influence the compound’s action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate typically involves the reaction of a suitable azabicyclo compound with ethyl chloroformate in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar reaction conditions and synthetic routes are scaled up for industrial purposes, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include MCPBA for oxidation, hydrogen gas with palladium on carbon for reduction, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include epoxides from oxidation, reduced bicyclic compounds from reduction, and substituted derivatives from electrophilic substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate is unique due to the presence of the benzyl group, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This structural feature makes it a valuable compound for the development of new pharmaceuticals and materials .

Properties

IUPAC Name

ethyl 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-2-19-16(18)15-13-8-9-14(10-13)17(15)11-12-6-4-3-5-7-12/h3-9,13-15H,2,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTORYUWTNCMODY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2CC(N1CC3=CC=CC=C3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate
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